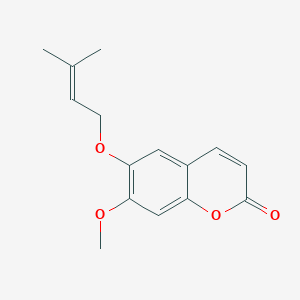
7-Methoxy-6-(3-methylbut-2-enoxy)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-6-(3-methylbut-2-enoxy)chromen-2-one, also known as umbelliferone-6-carboxylic acid, is a natural product derived from the roots of Angelica archangelica. This compound has been found to possess various biological activities and has been the subject of several scientific studies.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Mixed Crystals with Imperatorin and Phellopterin : The compound has been studied in the context of mixed crystals with imperatorin and phellopterin. These studies provide insights into the crystal structure characterized by C—H...O, C—H...π, and π-π interactions, essential for understanding the molecular conformations and interactions (Cox et al., 2003).
Synthesis and Chemical Modification
- Towards Synthesis of Platachromone B : Research has been conducted on strategies to synthesize platachromone B starting from related compounds, indicating the versatility of 7-Methoxy-6-(3-methylbut-2-enoxy)chromen-2-one in synthetic chemistry (Baptista et al., 2014).
- Synthesis of Novel Pyrano[2,3-f]chromenone Derivatives : The compound's derivatives have been synthesized, demonstrating its potential as a precursor in the creation of new chemical entities (Alizadeh et al., 2015).
Antimicrobial Activity
- Novel Compounds with Antimicrobial Properties : Studies have been done on the synthesis of novel derivatives that exhibit significant antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Mandala et al., 2013).
Antioxidant Properties
- Radical Scavenger Activity : The antioxidant properties of derivatives have been explored using quantum mechanics, indicating their capacity as radical scavengers, particularly against hydroperoxyl radical (Marino et al., 2016).
Cytotoxic Effects
- Cytotoxic Constituents from Clausena lansium : The compound and its derivatives have been evaluated for cytotoxic effects against various cancer cell lines, providing insights into their potential therapeutic applications (Jiang et al., 2014).
Photoluminescence Studies
- Synthesis and Photoluminescence of Derivatives : Research has been conducted on the synthesis of derivatives and their photoluminescence properties, showcasing their potential in optical applications (Song et al., 2014).
Radiation Effects
- Modification and Radiation Effects : Studies have shown the modification of compounds after gamma radiation exposure, revealing the compound's potential in dosimetry and radiation effect research (Mir et al., 2014).
Photocyclisation and Dealkoxylation
- Phototransformation Studies : The compound has been involved in studies focusing on phototransformation, emphasizing its role in photochemical reactions and potential in synthetic organic chemistry (Khanna et al., 2015).
Eigenschaften
CAS-Nummer |
16712-77-9 |
|---|---|
Produktname |
7-Methoxy-6-(3-methylbut-2-enoxy)chromen-2-one |
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
7-methoxy-6-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-10(2)6-7-18-14-8-11-4-5-15(16)19-12(11)9-13(14)17-3/h4-6,8-9H,7H2,1-3H3 |
InChI-Schlüssel |
TVQVDZKWITZCIB-UHFFFAOYSA-N |
SMILES |
CC(=CCOC1=C(C=C2C(=C1)C=CC(=O)O2)OC)C |
Kanonische SMILES |
CC(=CCOC1=C(C=C2C(=C1)C=CC(=O)O2)OC)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



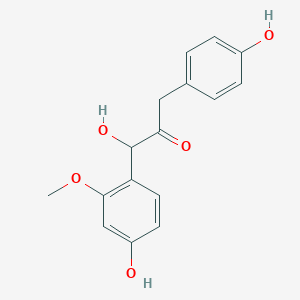
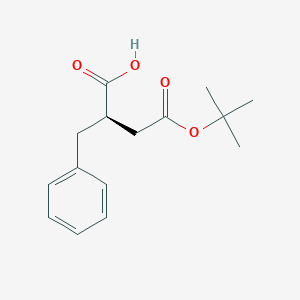
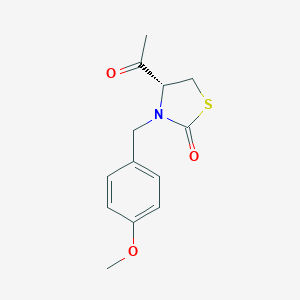
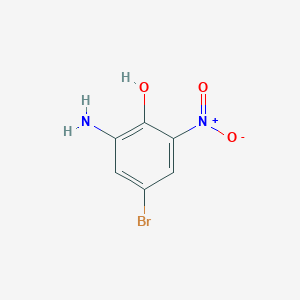
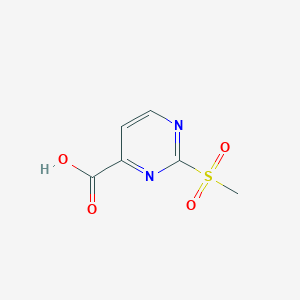
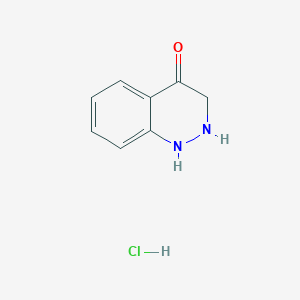
![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)
![3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride](/img/structure/B173878.png)
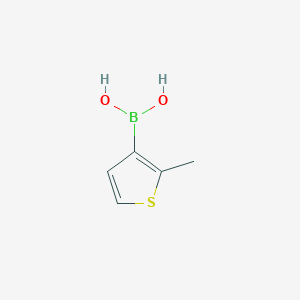
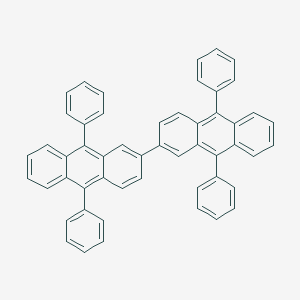
![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)
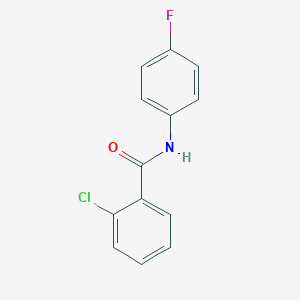
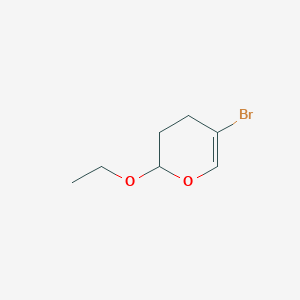
![N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide](/img/structure/B173898.png)